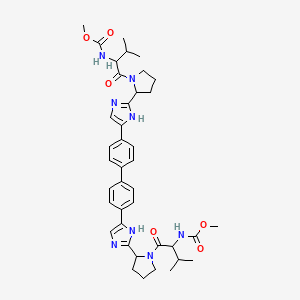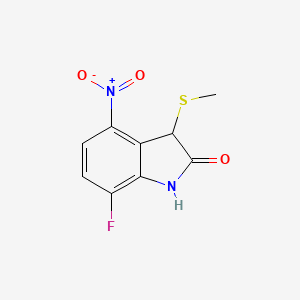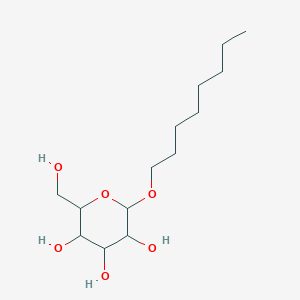
2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile is an organic compound characterized by a benzoxazole ring substituted with a chloromethyl group at the 2-position and a carbonitrile group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Addition of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Substitution Reactions: The chloromethyl group in 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoxazole ring.
Cyclization Reactions: The presence of both the chloromethyl and carbonitrile groups allows for potential cyclization reactions under suitable conditions.
Common Reagents and Conditions
Nucleophiles: Sodium cyanide, potassium thiolate, and amines are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium cyanide would yield a nitrile derivative, while oxidation might produce various oxidized forms of the benzoxazole ring.
科学研究应用
Chemistry
In chemistry, 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the benzoxazole ring can participate in π-π interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-1,3-benzothiazole-6-carbonitrile: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-(Bromomethyl)-1,3-benzoxazole-6-carbonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position instead of the 6-position.
Uniqueness
2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are crucial.
属性
分子式 |
C9H5ClN2O |
|---|---|
分子量 |
192.60 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1,3-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2 |
InChI 键 |
OEOIOWQJVDWMJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)OC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)





![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)



![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)

